5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene
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Description
5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene (5-DMT) is a heterocyclic compound composed of a 5-membered dioxolane ring and a 2-methylbenzoylthiophene side chain. It is a novel compound synthesized by researchers in 2018, and is increasingly being studied for its potential in a variety of scientific applications.
Scientific Research Applications
Metal Ion Reactivity
5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, a thiophene derivative, has been explored in the context of metal ion reactivity. Thiophene derivatives are known to react with various metal ions, leading to potential applications in coordination chemistry and material sciences (Salameh & Tayim, 1983).
Pharmaceutical Research
Thiophene derivatives, including those similar to 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, have been synthesized and evaluated for their potential as dual antidepressant drugs. Their interaction with serotonin receptors and serotonin transporter highlights their importance in pharmaceutical research (Orus et al., 2002).
Antimicrobial and Antifungal Applications
Recent studies have synthesized new thiophene-containing compounds, demonstrating significant antimicrobial and antifungal activities. This indicates the potential of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).
Material Science and Luminescence
Thiophene derivatives have been used in the synthesis of luminescent materials. Their non-covalent complexes exhibit significant photoluminescence, which is relevant for applications in material sciences, particularly in the development of luminescent materials and sensors (Osterod et al., 2001).
Electrochemical Applications
Thiophene derivatives have been incorporated into novel polymers for electrochemical applications. Their unique properties, such as electrochromism, make them suitable for use in electrochromic devices and other electronic applications (Hu et al., 2019).
Anti-Tumor Research
Studies have also explored thiophene derivatives for their anti-tumor properties. Synthesizing novel compounds containing thiophene moieties has shown promising results against specific cancer cell lines, suggesting potential applications in cancer treatment (Gomha et al., 2016).
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQSLOKMCAJDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641923 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene | |
CAS RN |
898773-20-1 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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